N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonamide Formation: The benzylpiperazine intermediate is reacted with 2,4,6-tetramethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
- **4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other research areas.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-18-14-19(2)23(20(3)15-18)30(28,29)24(4)17-22(27)26-12-10-25(11-13-26)16-21-8-6-5-7-9-21/h5-9,14-15H,10-13,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWSVIKTFSICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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